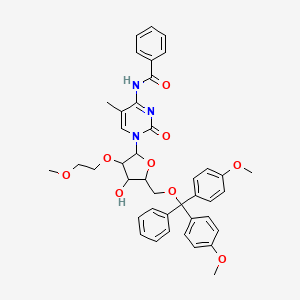![molecular formula C25H30N6O7S3 B13400398 2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-2lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13400398.png)
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-2lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ME 1207E, also known as (6R,7R)- (Pivaloyloxy)methyl-7- ( (Z)-2- (2-aminothiazol-4-yl)-2- (methoxyimino)acetamido)-3- ( (E)-2- (4-methylthiazol-5-yl)vinyl)-8-oxo-5-thia-1-azabicyclo [4.2.0]oct-2-ene-2-carboxylate, is a chemical compound with the molecular formula C25H28N6O7S3 and a molecular weight of 620.72 g/mol . It is an isomer of Cefditoren Pivoxil, a third-generation cephalosporin antibiotic .
準備方法
Synthetic Routes and Reaction Conditions
ME 1207E can be synthesized from 4-Methylthiazole-5-carboxaldehyde . The synthesis involves several steps, including the formation of intermediate compounds and the final product through specific reaction conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of various reagents and catalysts to achieve the desired product.
Industrial Production Methods
The industrial production of ME 1207E involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment and techniques to control the reaction parameters, such as temperature, pressure, and pH, to achieve consistent quality. The production process also includes purification steps to remove impurities and obtain the final product in its pure form.
化学反応の分析
Types of Reactions
ME 1207E undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert ME 1207E into reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of ME 1207E.
科学的研究の応用
ME 1207E has several scientific research applications, including:
Chemistry: Used as a reference material in analytical chemistry for method development and validation.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its antibacterial properties and potential use in developing new antibiotics.
Industry: Used in the pharmaceutical industry for the synthesis of related compounds and as a standard in quality control.
作用機序
The mechanism of action of ME 1207E involves its interaction with bacterial cell wall synthesis. It inhibits the synthesis of the bacterial cell wall by binding to penicillin-binding proteins, leading to cell lysis and death. The molecular targets include enzymes involved in the cross-linking of peptidoglycan chains, which are essential for cell wall integrity .
類似化合物との比較
ME 1207E is similar to other cephalosporin antibiotics, such as Cefditoren Pivoxil. it has unique structural features that differentiate it from other compounds. The presence of specific functional groups and the overall molecular structure contribute to its unique properties and activities.
List of Similar Compounds
- Cefditoren Pivoxil
- Cephalexin
- Cefuroxime
- Ceftriaxone
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.
特性
分子式 |
C25H30N6O7S3 |
|---|---|
分子量 |
622.7 g/mol |
IUPAC名 |
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-2λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C25H30N6O7S3/c1-13-17(40-11-27-13)9-7-14-6-8-16-19(29-20(32)18(30-36-5)15-10-39-23(26)28-15)21(33)31(16)41(14)24(35)38-12-37-22(34)25(2,3)4/h7,9-11,16,19H,6,8,12H2,1-5H3,(H2,26,28)(H,29,32)/b9-7+,30-18-/t16-,19-,41?/m1/s1 |
InChIキー |
PQQUGWYXWPSEMS-ZOVQLGAQSA-N |
異性体SMILES |
CC1=C(SC=N1)/C=C/C2=S(N3[C@H](CC2)[C@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)C(=O)OCOC(=O)C(C)(C)C |
正規SMILES |
CC1=C(SC=N1)C=CC2=S(N3C(CC2)C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)C(=O)OCOC(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13400315.png)
![1-[(1S,2S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride](/img/structure/B13400321.png)
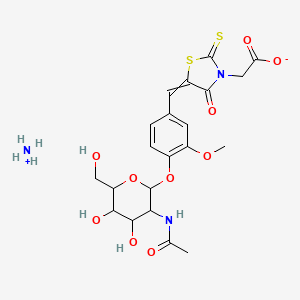
![2-phenyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole](/img/structure/B13400335.png)
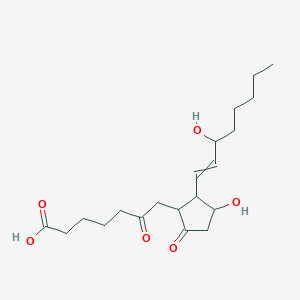
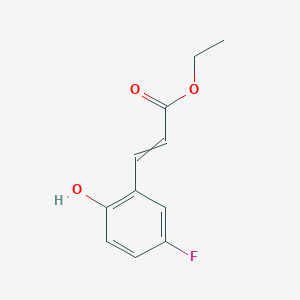
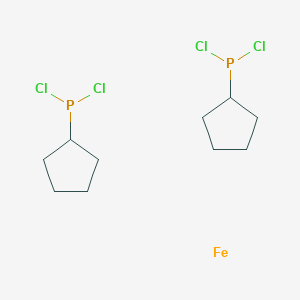
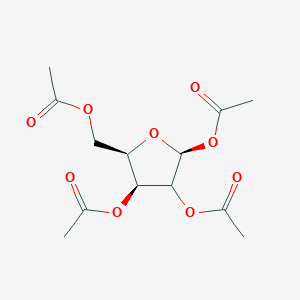
![[4-[[5-(carbamoylamino)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[1-[[1-[[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B13400369.png)
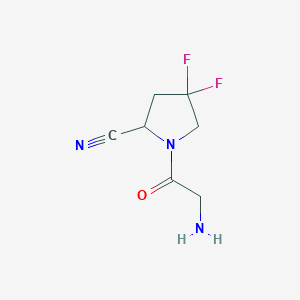
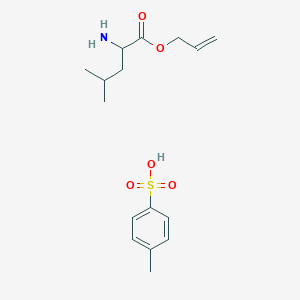
![benzyl 7-[2-(4,4-difluoro-3-hydroxyoctyl)-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate](/img/structure/B13400390.png)

